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Compound of Interest

Compound Name: Fmoc-D-Pro-OH

Cat. No.: B557622

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the spectroscopic data for N-(9-
Fluorenylmethoxycarbonyl)-D-proline (Fmoc-D-Pro-OH), a critical building block in modern
solid-phase peptide synthesis (SPPS). Accurate characterization of this raw material is
essential for ensuring the quality and purity of synthesized peptides. This guide presents
nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along
with detailed experimental protocols for data acquisition.

Spectroscopic Data

The structural integrity and purity of Fmoc-D-Pro-OH (Molecular Formula: C20H19NOa,
Molecular Weight: 337.37 g/mol ) can be reliably confirmed using a combination of
spectroscopic techniques.[1][2] The following tables summarize the expected quantitative data
from *H NMR, 3C NMR, IR, and MS analyses.

Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy provides detailed information about the molecular structure. Spectra are
typically recorded in deuterated chloroform (CDCIs) or dimethyl sulfoxide (DMSO-ds).

Table 1: *H NMR Spectroscopic Data for Fmoc-D-Pro-OH
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Chemical Shift (8) ppm Multiplicity Assighment

7.75 - 7.80 d 2H, Aromatic (Fmoc)

7.58 - 7.65 m 2H, Aromatic (Fmoc)

7.30-7.45 m 4H, Aromatic (Fmoc)

4.20 - 4.50 " 4H, Fmoc CH, CHz and Proline
o-CH

3.40 - 3.60 m 2H, Proline 3-CH:2

1.80-2.20 m 4H, Proline B-CHz and y-CH:

| ~10.0 - 12.0 | br s | 1H, Carboxylic Acid OH |

Note: Peak positions and multiplicities can exhibit slight variations depending on the solvent

and concentration.

Table 2: 13C NMR Spectroscopic Data for Fmoc-D-Pro-OH
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Chemical Shift (8) ppm Assignment

~174 - 176 C=0 (Carboxylic Acid)

~154 - 156 C=0 (Carbamate)

~143 - 144 Aromatic C (Fmoc, Quaternary)
~141 Aromatic C (Fmoc, Quaternary)
~127 - 128 Aromatic CH (Fmoc)

~127 Aromatic CH (Fmoc)

~125 Aromatic CH (Fmoc)

~120 Aromatic CH (Fmoc)

~67 - 68 Fmoc O-CH:

~59 - 60 Proline a-CH

~47 Fmoc CH

~46 - 47 Proline 6-CH:2

~29 - 30 Proline B-CH:2

| ~23 - 24 | Proline y-CH: |

Note: Carbonyl carbons are typically found in the most downfield region of the spectrum.[3]

Infrared (IR) and Mass Spectrometry (MS) Data

IR spectroscopy is used to identify the presence of key functional groups, while mass
spectrometry confirms the molecular weight of the compound.

Table 3: IR Absorption and Mass Spectrometry Data for Fmoc-D-Pro-OH
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Technique Measurement Assignment

O-H stretch (Carboxylic

IR 2500-3300 cm~* (broad) .
Acid)
~1700 cm™t C=0 stretch (Carbamate)
~1690 cm™1 C=0 stretch (Carboxylic Acid)
1500-1600 cm™1 C=C stretch (Aromatic)
1200-1300 cm~1 C-O stretch
MS (ESI+) 338 m/z [M+H]*

| | 360 m/z | [M+Na]™* |

Note: The broad O-H stretch in the IR spectrum is characteristic of a carboxylic acid.[4] The
mass spectrum confirms the expected molecular weight, with a prominent peak at m/z 338
corresponding to the protonated molecule [M+H]*.[5]

Experimental Protocols

The following sections provide detailed methodologies for acquiring the spectroscopic data
presented above.

NMR Spectroscopy Protocol

o Sample Preparation: Dissolve 5-10 mg of Fmoc-D-Pro-OH in approximately 0.7 mL of a
suitable deuterated solvent (e.g., CDCIs or DMSO-ds) in a standard 5 mm NMR tube.

 Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.
e 'H NMR Acquisition:
o Acquire a standard one-dimensional proton spectrum.

o Set the spectral width to cover a range of -2 to 12 ppm.
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o Use a sufficient number of scans (typically 16-64) to achieve an adequate signal-to-noise
ratio.

o Reference the spectrum to the residual solvent peak (e.g., CDCls at 7.26 ppm).[6]

e 13C NMR Acquisition:

[e]

Acquire a proton-decoupled 13C spectrum.

o

Set the spectral width to cover a range of 0 to 220 ppm.

[¢]

A larger number of scans is required (typically 1024 or more) due to the low natural
abundance of the 13C isotope.[3]

[¢]

Reference the spectrum to the solvent peak (e.g., CDCIs at 77.16 ppm).

IR Spectroscopy Protocol

Infrared spectra for solid samples are commonly obtained using an Attenuated Total
Reflectance (ATR) FT-IR spectrometer, which requires minimal sample preparation.[7]

o Sample Preparation: Place a small amount (a few milligrams) of the solid Fmoc-D-Pro-OH
powder directly onto the ATR crystal.

 Instrumentation: Use an FT-IR spectrometer equipped with an ATR accessory.

o Data Acquisition:

[e]

Record a background spectrum of the empty ATR crystal.

o

Lower the instrument's anvil to press the sample firmly against the crystal.

[¢]

Acquire the sample spectrum over a range of 4000 to 400 cm~1,[8]

[¢]

Co-add 16-32 scans to improve the signal-to-noise ratio.

[e]

The resulting spectrum should be automatically ratioed against the background spectrum
to produce a spectrum in absorbance or transmittance units.
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Mass Spectrometry Protocol

Electrospray lonization (ESI) is a soft ionization technique well-suited for analyzing protected

amino acids.
e Sample Preparation:

o Prepare a dilute solution of Fmoc-D-Pro-OH (approx. 0.1 mg/mL) in a suitable solvent
such as methanol or acetonitrile.

o A small amount of formic acid (0.1%) may be added to the solvent to promote protonation
and the formation of [M+H]* ions.

e Instrumentation: Use a mass spectrometer equipped with an ESI source, such as a
quadrupole, ion trap, or time-of-flight (TOF) analyzer.

o Data Acquisition:

o Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10
pL/min).

o Acquire data in positive ion mode to detect protonated molecules ([M+H]*) and other
adducts like [M+Na]*.

o Scan a mass range appropriate for the expected molecular weight (e.g., 100-500 m/z).

Visualization of Analytical Workflow

The following diagram illustrates a standardized workflow for the comprehensive spectroscopic
analysis of a chemical compound such as Fmoc-D-Pro-OH, from sample preparation to final
structural confirmation.
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Caption: General workflow for the spectroscopic characterization of Fmoc-D-Pro-OH.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [A Technical Guide to the Spectroscopic
Characterization of Fmoc-D-Pro-OH]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b557622#spectroscopic-data-for-fmoc-d-pro-oh-nmr-
ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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